N-(6-bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Butyrylcholinesterase Alzheimer's disease Neurodegeneration

This 6-bromo-benzothiazole-propanamide features a unique pyridin-2-ylmethyl substituent that distinguishes it from standard BuChE/MAO-B inhibitors. Class-level evidence confirms the 6-bromobenzo[d]thiazole core supports dual enzyme inhibition relevant to Alzheimer's and Parkinson's, while the pyridin-2-ylmethyl group adds H-bond acceptor capability for selectivity fine-tuning and CNS penetration. The C6 bromine provides a Suzuki-coupling handle for rapid analog library synthesis without de novo scaffold construction. Secure this precise scaffold for multi-target-directed ligand programs and chemical probe development.

Molecular Formula C22H18BrN3OS
Molecular Weight 452.37
CAS No. 922986-54-7
Cat. No. B2383055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
CAS922986-54-7
Molecular FormulaC22H18BrN3OS
Molecular Weight452.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C22H18BrN3OS/c23-17-10-11-19-20(14-17)28-22(25-19)26(15-18-8-4-5-13-24-18)21(27)12-9-16-6-2-1-3-7-16/h1-8,10-11,13-14H,9,12,15H2
InChIKeyDIZAPDOLGZYXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922986-54-7): A Benzothiazole-Propanamide for Multi-Target Neurotherapeutic Research


N-(6-Bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922986-54-7) is a benzothiazole-propanamide derivative characterized by a 6-bromo substituent on the benzothiazole core, a 3-phenylpropanyl linker, and a pyridin-2-ylmethyl amide substituent. This unique combination positions it within a class of compounds that have demonstrated dual inhibitory activity against butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), two enzymes implicated in neurodegenerative disorders [1]. The compound's structural features suggest potential applications in multi-target drug discovery and chemical biology tool development.

Why In-Class Benzothiazole-Propanamide Analogs Cannot Substitute for CAS 922986-54-7


Minor structural variations within benzothiazole-propanamide derivatives lead to quantitatively distinct enzyme inhibition profiles. For instance, changing the 6-bromo substituent to a 5-methyl group on the benzothiazole core shifts BuChE IC50 from 12.33 µM to 15.12 µM, while MAO-B inhibition drops from 66.30% to 60.10% at 100 µM [1]. The pyridin-2-ylmethyl group of CAS 922986-54-7, absent in the pyrrolidine/morpholine-linked analogs for which comparative data exist, introduces additional hydrogen bond acceptor capability and may alter target selectivity and pharmacokinetic properties. These data underscore the necessity of evaluating this specific compound rather than assuming interchangeability with other benzothiazole-propanamide derivatives.

Quantitative Differentiation Evidence for N-(6-Bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922986-54-7)


BuChE Inhibitory Potential: 6-Bromo Core vs. 5-Methyl Analog (Class-Level Inference)

Direct BuChE IC50 data for CAS 922986-54-7 are not publicly available. However, the 6-bromobenzo[d]thiazole-propanamide scaffold has demonstrated significant BuChE inhibition in a closely related analog, compound 2h (N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide), which exhibited an IC50 of 12.33 µM against BuChE. This represents a 1.23-fold improvement over the 5-methyl analog 2c (IC50 15.12 µM) [1]. The 6-bromo substituent thus appears to enhance BuChE inhibitory activity relative to methyl substitution, suggesting that CAS 922986-54-7 may offer a more potent starting point for BuChE-targeted lead optimization.

Butyrylcholinesterase Alzheimer's disease Neurodegeneration

MAO-B Selectivity: 6-Bromo Core Outperforms 5-Methyl Analog (Class-Level Inference)

The 6-bromobenzo[d]thiazole analog 2h exhibited 66.30% inhibition of MAO-B at 100 µM, compared to 60.10% for the 5-methyl analog 2c, while both were inactive against MAO-A at the same concentration [1]. This class-level selectivity pattern suggests that CAS 922986-54-7 may also exhibit selective MAO-B inhibition. MAO-B selectivity is critical for avoiding the hypertensive 'cheese effect' associated with MAO-A inhibition, making this compound a candidate for Parkinson's disease research.

Monoamine oxidase B Parkinson's disease Selectivity

Human Acrosin Inhibition by 6-Bromobenzo[d]thiazole Core (Cross-Study Comparable)

A structurally related 6-bromobenzo[d]thiazole derivative, N-(6-bromobenzo[d]thiazol-2-yl)-2-(dibutylamino)acetamide, exhibited an IC50 of 2.78 µM against human acrosin [1]. While the linker and terminal substituents differ from CAS 922986-54-7 (acetamide vs propanamide; dibutylamino vs phenyl-pyridyl), this result demonstrates that the 6-bromobenzo[d]thiazole core can engage diverse enzyme active sites with micromolar potency. This broad enzyme inhibition potential suggests CAS 922986-54-7 may have research utility beyond CNS targets, including in reproductive biology.

Human acrosin Enzyme inhibition Contraceptive research

Synthetic Tractability: 6-Bromo Enables Late-Stage Diversification (Supporting Evidence)

The aryl bromide at the 6-position of the benzothiazole core serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Efficient Suzuki coupling of 2-amino-6-bromobenzothiazole with aryl boronic acids has been demonstrated, yielding 2-amino-6-arylbenzothiazoles in moderate to excellent yields [1]. This enables researchers to rapidly generate focused libraries around the CAS 922986-54-7 scaffold without resynthesizing the entire molecule. In contrast, non-halogenated benzothiazole analogs lack this modular diversification point, requiring more complex synthetic routes to achieve similar structural diversity.

Aryl bromide Cross-coupling Lead optimization

Predicted CNS Drug-Likeness: Enhanced Lipophilicity from 6-Bromo Substituent (Supporting Evidence)

The 6-bromo substituent on the benzothiazole core is predicted to increase lipophilicity (cLogP estimated at ~4.5) compared to the des-bromo analog N-(benzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (estimated cLogP ~3.8). Benzothiazoles are recognized as privileged scaffolds for CNS-targeted drugs, with numerous examples in clinical use or development for neurodegenerative and psychiatric disorders [1]. The pyridin-2-ylmethyl group further contributes to CNS drug-likeness by providing a basic nitrogen that can engage CNS targets [2]. While experimental CNS penetration data for CAS 922986-54-7 are not available, the structural features align with known CNS-active benzothiazole pharmacophores.

Blood-brain barrier Lipophilicity Drug-likeness

Research Application Scenarios for N-(6-Bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide (CAS 922986-54-7)


Multi-Target Neurotherapeutic Lead Optimization: BuChE/MAO-B Dual Inhibition

Based on class-level evidence that the 6-bromobenzo[d]thiazole core supports dual BuChE/MAO-B inhibition [1], CAS 922986-54-7 can serve as a starting scaffold for designing multi-target-directed ligands for Alzheimer's and Parkinson's disease. The pyridin-2-ylmethyl group may be exploited to fine-tune selectivity and CNS penetration. SAR studies can leverage the 6-bromo handle for rapid analog synthesis via Suzuki coupling [2].

Chemical Biology Tool for Studying Cholinesterase and MAO Interplay

The unique combination of a benzothiazole core, phenylpropanyl linker, and pyridin-2-ylmethyl substituent in CAS 922986-54-7 makes it a valuable chemical probe for dissecting the functional interplay between BuChE and MAO-B in neuronal models. While direct IC50 data are lacking, the structural homology to known dual inhibitors [1] supports its use in phenotypic screening assays.

Late-Stage Diversification Library Synthesis via Cross-Coupling

The 6-bromo substituent on the benzothiazole ring provides a synthetic handle for generating focused compound libraries via Suzuki-Miyaura cross-coupling [2]. This capability allows medicinal chemistry teams to rapidly explore substitution effects at the C6 position without de novo synthesis of the entire scaffold, significantly accelerating hit-to-lead and lead optimization phases.

In Vitro Enzyme Inhibition Screening Across Multiple Target Classes

Given the demonstrated activity of 6-bromobenzo[d]thiazole derivatives against BuChE, MAO-B [1], and human acrosin [3], CAS 922986-54-7 is suitable for broad in vitro screening panels. This can help identify additional therapeutic applications beyond CNS disorders, including in reproductive biology and potentially other enzyme classes where benzothiazole scaffolds have shown activity.

Quote Request

Request a Quote for N-(6-bromobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.